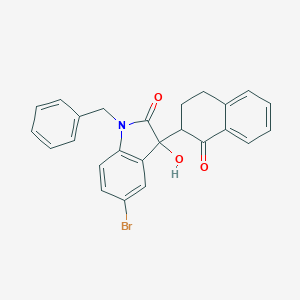
1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of the indole alkaloid family and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.
Biochemical and Physiological Effects:
1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been found to exhibit various biochemical and physiological effects. The compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of various fungal and bacterial strains. Additionally, the compound has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments include its potential as a lead compound for the development of new anticancer, antifungal, and antibacterial agents. The compound has also been found to have low toxicity and high selectivity towards cancer cells. However, the limitations of using the compound in lab experiments include its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
For research on 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one include the development of more efficient and scalable synthesis methods. Further studies are also needed to elucidate the mechanism of action of the compound and its potential as a therapeutic agent for various diseases. Additionally, the compound may be further investigated for its potential as a drug delivery system or as a scaffold for the development of new drug candidates.
Métodos De Síntesis
The synthesis of 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been reported in the literature. The synthesis involves a multi-step process, starting from commercially available starting materials. The first step involves the condensation of 2-naphthoic acid and benzylamine in the presence of a coupling agent, such as EDCI, to form the desired amide intermediate. The amide intermediate is then subjected to a bromination reaction using N-bromosuccinimide (NBS) to yield the brominated intermediate. The final step involves the reduction of the brominated intermediate using sodium borohydride (NaBH4) to form the desired product.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one have been investigated in various scientific studies. The compound has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been reported to have potential as an anti-inflammatory agent and a neuroprotective agent.
Propiedades
Nombre del producto |
1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C25H20BrNO3 |
Peso molecular |
462.3 g/mol |
Nombre IUPAC |
1-benzyl-5-bromo-3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)indol-2-one |
InChI |
InChI=1S/C25H20BrNO3/c26-18-11-13-22-21(14-18)25(30,24(29)27(22)15-16-6-2-1-3-7-16)20-12-10-17-8-4-5-9-19(17)23(20)28/h1-9,11,13-14,20,30H,10,12,15H2 |
Clave InChI |
NIRNGUIPUHOCPG-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)O |
SMILES canónico |
C1CC2=CC=CC=C2C(=O)C1C3(C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272092.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272093.png)
![5-chloro-3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272097.png)
![5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272098.png)
![3-hydroxy-4,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272099.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272100.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272105.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272109.png)
![5-chloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272110.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272111.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272115.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272116.png)
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272117.png)